molecular formula C12H17N3O3 B1384408 T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate CAS No. 223609-09-4

T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Cat. No. B1384408
M. Wt: 251.28 g/mol
InChI Key: PRFOBVCTOOEZJN-UHFFFAOYSA-N
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Description

“T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their wide range of biological activities2.



Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines typically involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid3. However, the specific synthesis process for “T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate” is not available in the literature.



Chemical Reactions Analysis

The chemical reactions involving “T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate” are not explicitly mentioned in the literature. However, pyrido[2,3-d]pyrimidines are known to undergo various chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties for “T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate” are not available in the literature.


Scientific Research Applications

  • Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives

    • Field : Organic Chemistry
    • Application : This research focuses on the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives .
    • Methods : The synthesis involves the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .
    • Results : The study developed methods for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents

    • Field : Medicinal Chemistry
    • Application : This research involves the design, synthesis, and molecular modeling studies of novel pyrimidine derivatives as antioxidant and anticancer agents .
    • Methods : The synthesis of the pyrimidine derivatives was performed via the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .
    • Results : The synthesized compounds were evaluated for their antioxidant (DPPH assay), anti-lipid peroxidation (AAPH), anti-LOX activities and ability to interact with glutathione .
  • Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives

    • Field : Organic Chemistry
    • Application : This research focuses on the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives .
    • Methods : The synthesis involves the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .
    • Results : The study developed methods for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents

    • Field : Medicinal Chemistry
    • Application : This research involves the design, synthesis, and molecular modeling studies of novel pyrimidine derivatives as antioxidant and anticancer agents .
    • Methods : The synthesis of the pyrimidine derivatives was performed via the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .
    • Results : The synthesized compounds were evaluated for their antioxidant (DPPH assay), anti-lipid peroxidation (AAPH), anti-LOX activities and ability to interact with glutathione .

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, the specific safety and hazards information for “T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate” is not available in the literature.


Future Directions

The future directions for research on “T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and its potential applications.


Please note that the information provided is based on the available literature and there may be additional information that is not included in this analysis. It’s always a good idea to consult with a chemical expert or conduct further research for more detailed and specific information.


properties

IUPAC Name

tert-butyl 4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-9-8(6-15)10(16)14-7-13-9/h7H,4-6H2,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFOBVCTOOEZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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